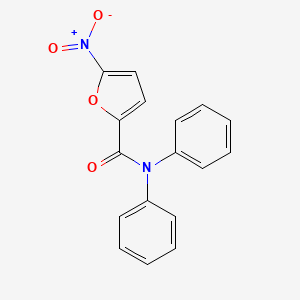
4-(4-chlorophenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as CPMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
4-(4-chlorophenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the extracellular levels of dopamine, which can improve cognitive function and mood. This compound has also been shown to have an affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can improve cognitive function and mood. It has also been shown to increase the release of norepinephrine and serotonin, which can have additional effects on mood and behavior. This compound has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has several advantages for lab experiments, including its high potency and selectivity for dopamine transporters. However, it can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, this compound has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One area of interest is its potential use in the treatment of ADHD and other psychiatric disorders. This compound has been shown to be effective in improving cognitive function and mood in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new and improved synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further research is needed to determine the long-term effects of this compound on the brain and behavior.
Métodos De Síntesis
4-(4-chlorophenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methyl-3-phenyl-2-propen-1-ol in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with piperazine in the presence of acetic acid and ethanol to yield this compound.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
(Z,E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3/c1-17(15-18-5-3-2-4-6-18)16-22-24-13-11-23(12-14-24)20-9-7-19(21)8-10-20/h2-10,15-16H,11-14H2,1H3/b17-15+,22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMJEYRHKNNJV-IDWPBITRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353370.png)
![2-(4-methoxyphenyl)-4,6-bis[2-(4-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5353375.png)
![methyl 2-(1H-indol-3-ylmethylene)-5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5353377.png)
![3-[(1-adamantylmethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5353381.png)
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5353394.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5353414.png)

![3-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5353425.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5353438.png)
![2-[methyl(2-phenylethyl)amino]-N-[(6-methyl-2-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5353440.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353465.png)
